Rac propranolol beta-D-glucuronide sodium salt is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist widely used in clinical settings for the treatment of hypertension, angina, and arrhythmias. This compound is classified as an antihypertensive, antianginal, and antiarrhythmic agent, functioning primarily through its action on beta-adrenergic receptors. The molecular formula for rac propranolol beta-D-glucuronide sodium salt is , with a molecular weight of 457.45 g/mol .
Rac propranolol beta-D-glucuronide sodium salt can be synthesized through various methods, typically involving the glucuronidation of propranolol. This process often employs UDP-glucuronosyltransferases, which catalyze the transfer of glucuronic acid to the hydroxyl groups on the propranolol molecule. The synthesis can be performed in vitro using liver microsomes or recombinant enzymes expressing UDP-glucuronosyltransferases.
The synthesis involves several steps:
The structure of rac propranolol beta-D-glucuronide sodium salt features a glucuronic acid moiety linked to the propranolol structure via an ether bond. The stereochemistry is crucial for its biological activity.
O[C@@H]([C@H](O)[C@H]1O)[C@@H](C(O[Na])=O)O[C@H]1OC(CNC(C)C)COC2=CC=CC3=CC=CC=C32
InChI=1S/C22H29NO8.Na/c1-12(2)23-10-14(11-29-16-9-5-7-13-6-3-4-8-15(13)16)30-22-19(26)17(24)18(25)20(31-22)21(27)28;/h3-9,12,14,17-20,22-26H,10-11H2,1-2H3,(H,27,28);/q;+1/p-1/t14?,17-,18-,19+,20-,22+;/m0./s1
.Rac propranolol beta-D-glucuronide sodium salt primarily undergoes hydrolysis in biological systems to regenerate propranolol and glucuronic acid. This reaction is facilitated by various enzymes including β-glucuronidases present in the gut microbiota and liver.
The hydrolysis reaction can be described as follows:
This reaction is crucial for the pharmacokinetics of propranolol, influencing its bioavailability and elimination half-life .
Rac propranolol beta-D-glucuronide sodium salt acts as a prodrug that enhances the solubility and excretion of propranolol. Upon administration, it undergoes hydrolysis to release propranolol, which then exerts its pharmacological effects by blocking beta-adrenergic receptors in cardiac tissues.
The mechanism involves:
Storage conditions recommend keeping the compound at -20°C to maintain stability .
Rac propranolol beta-D-glucuronide sodium salt has several scientific applications:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3